Specific Scientific Field: This application falls under the field of Toxicology .
Summary of the Application: 4-[(Dimethylamino)methyl]phenol is used as an antidote for cyanide poisoning . Cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation .
Methods of Application or Experimental Procedures: In normal intermediary metabolism, six adenosine triphosphates (ATPs) are created by passing two pairs of electrons down the respiratory chain from two reduced nicotinamide adenine dinucleotides to molecular oxygen . If methemoglobin is formed in excess of total body cytochrome aa 3, the cyanide ion binds to methemoglobin, restoring normal cellular respiration .
Results or Outcomes Obtained: The use of 4-[(Dimethylamino)methyl]phenol evoked a dose-dependent increase in cerebral blood flow when measured in canine brain .
Specific Scientific Field: This application falls under the field of Organic Chemistry .
Summary of the Application: 4-[(Dimethylamino)methyl]phenol is used in the synthesis of organic compounds via the Schiff bases reduction route .
Methods of Application or Experimental Procedures: The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
Results or Outcomes Obtained: The synthesized compounds via Schiff bases reduction route are 4-(((4-methoxyphenyl)amino)methyl)-N, N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol .
Specific Scientific Field: This application falls under the field of Organic Synthesis .
Summary of the Application: 2,4,6-Tris(dimethylaminomethyl)phenol, a derivative of 4-[(Dimethylamino)methyl]phenol, is used in the synthesis of water-soluble metal phthalocyanines .
Methods of Application or Experimental Procedures: The compound is used to prepare phenolate anion-based branched/cross-linked anion exchange membranes (AEMs) .
Results or Outcomes Obtained: The synthesized compounds are used as a curing agent in the production of epoxy membranes .
Specific Scientific Field: This application falls under the field of Chemical Engineering .
Summary of the Application: 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, a derivative of 4-[(Dimethylamino)methyl]phenol, is used as an antioxidant to stabilize lubricant oils .
Methods of Application or Experimental Procedures: The compound is added to lubricant oils to prevent oxidation .
Results or Outcomes Obtained: The addition of the compound increases the stability and lifespan of lubricant oils .
4-[(Dimethylamino)methyl]phenol, also known by its chemical formula C₉H₁₃NO, is an organic compound characterized by a phenolic structure with a dimethylaminomethyl substituent at the para position. This compound appears as a white crystalline solid and has a melting point of approximately 112 °C and a boiling point ranging from 105 to 106 °C at reduced pressure . It is classified under the category of phenols and is notable for its potential applications in various fields, including chemistry and biology.
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
Research indicates that 4-[(Dimethylamino)methyl]phenol exhibits biological activities that may include:
These properties suggest its utility in pharmaceutical applications and health-related research.
The synthesis of 4-[(Dimethylamino)methyl]phenol can be achieved through several methods, including:
These methods allow for the efficient production of this compound for laboratory and industrial applications.
4-[(Dimethylamino)methyl]phenol finds application in various domains:
These applications underscore its importance as a versatile chemical compound.
Studies on the interactions of 4-[(Dimethylamino)methyl]phenol with other substances have revealed:
Understanding these interactions is crucial for safe and effective utilization in various applications.
Several compounds share structural characteristics with 4-[(Dimethylamino)methyl]phenol. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol | C₁₄H₁₉N₁O | Enhanced stability due to bulky tert-butyl groups |
2,4,6-Tris(dimethylaminomethyl)phenol | C₁₅H₂₇N₃O | Contains three dimethylaminomethyl groups; more complex |
4-(Dimethylamino)phenol | C₉H₁₃N₁O | Lacks the additional methyl group; simpler structure |
These compounds illustrate variations in structure and functionality while emphasizing the unique properties of 4-[(Dimethylamino)methyl]phenol.